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An In-depth Technical Guide

Abstract
JZL195 is a potent and selective dual inhibitor of the two primary enzymes responsible for the

degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol

lipase (MAGL). By simultaneously blocking these two key metabolic pathways, JZL195
produces significant and sustained elevations in the endogenous levels of the principal

endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG). This unique

pharmacological profile has made JZL195 an invaluable research tool for elucidating the

synergistic and distinct physiological roles of AEA and 2-AG signaling. This technical guide

provides a comprehensive overview of the discovery, history, and development of JZL195,

including its mechanism of action, quantitative pharmacological data, detailed experimental

protocols for its characterization, and the key signaling pathways it modulates.

Introduction: The Rationale for Dual FAAH/MAGL
Inhibition
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide

array of physiological processes, including pain, mood, appetite, and memory. The primary

signaling molecules of the ECS, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are

lipid neurotransmitters that activate cannabinoid receptors, most notably CB1 and CB2. The

biological actions of AEA and 2-AG are terminated by enzymatic hydrolysis. Fatty acid amide
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hydrolase (FAAH) is the primary enzyme responsible for AEA degradation, while

monoacylglycerol lipase (MAGL) is the principal hydrolase for 2-AG[1].

Early research into modulating the ECS focused on the development of selective inhibitors for

either FAAH or MAGL. While these selective inhibitors demonstrated therapeutic potential, they

often failed to replicate the full spectrum of effects observed with direct-acting cannabinoid

receptor agonists like Δ⁹-tetrahydrocannabinol (THC). This suggested that the simultaneous

elevation of both AEA and 2-AG might be necessary to achieve broader therapeutic efficacy or

to uncover synergistic interactions between these two endocannabinoid signaling pathways[2].

This hypothesis provided the foundational rationale for the development of a dual FAAH/MAGL

inhibitor.

The Discovery of JZL195
Researchers at The Scripps Research Institute, led by Benjamin Cravatt, embarked on a

program to develop a potent and selective dual FAAH/MAGL inhibitor. Their strategy was

based on an electrophilic N-carbonyl piperazine carbamate scaffold, a structural motif common

to both the MAGL-selective inhibitor JZL184 and FAAH-selective inhibitors. Through iterative

cycles of medicinal chemistry and screening, they aimed to optimize both potency and

selectivity.

A key technology in this process was competitive activity-based protein profiling (ABPP). This

chemoproteomic technique allows for the assessment of an inhibitor's potency and selectivity

against a large number of enzymes simultaneously within a native biological system, such as a

mouse brain proteome. Early candidates showed off-target activity against neuropathy target

esterase (NTE), an enzyme whose inhibition can lead to toxicity. This guided the chemical

synthesis efforts to minimize NTE activity, culminating in the development of JZL195, an N-(3-

phenoxybenzyl) piperazine carbamate[3].

Chemical and Physical Properties of JZL195
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Property Value

IUPAC Name
4-nitrophenyl 4-[(3-

phenoxyphenyl)methyl]piperazine-1-carboxylate

Molecular Formula C₂₄H₂₃N₃O₅

Molecular Weight 433.46 g/mol

CAS Number 1210004-12-8

Appearance Solid

Solubility Soluble in DMSO to 50 mM

Storage Store at -20°C

Mechanism of Action
JZL195 is an irreversible inhibitor of both FAAH and MAGL. It acts by covalently modifying the

active site serine nucleophile of these enzymes, thereby rendering them inactive. This inhibition

of FAAH and MAGL leads to a decrease in the hydrolysis of their respective substrates, AEA

and 2-AG. The resulting accumulation of AEA and 2-AG in the brain and peripheral tissues

enhances their signaling at cannabinoid receptors and other targets, leading to a variety of

physiological effects.

Quantitative Pharmacological Data
Table 1: In Vitro Inhibitory Potency of JZL195
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Enzyme Species Assay Type IC₅₀ (nM) Reference

FAAH Mouse
Substrate

Hydrolysis
2 [4][5]

MAGL Mouse
Substrate

Hydrolysis
4 [4][5]

FAAH Mouse
Competitive

ABPP
13 [3]

MAGL Mouse
Competitive

ABPP
19 [3]

FAAH Rat
Competitive

ABPP
~10-100

MAGL Rat
Competitive

ABPP
~10-100

FAAH Human
Competitive

ABPP
~10-100

MAGL Human
Competitive

ABPP
~10-100

Table 2: In Vivo Effects of JZL195 on Brain
Endocannabinoid Levels in Mice

JZL195 Dose
(mg/kg, i.p.)

Time Post-
Injection (h)

Brain AEA
Levels (Fold
increase vs.
vehicle)

Brain 2-AG
Levels (Fold
increase vs.
vehicle)

Reference

3-20 4
Dose-dependent

increase

Dose-dependent

increase

20 4 ~10 ~10 [6]

20 10
Sustained

elevation

Sustained

elevation
[6]
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Table 3: In Vivo Effects of JZL195 on Brain
Endocannabinoid Levels in Rats

JZL195 Dose
(mg/kg, i.p.)

Brain Region

Brain AEA
Levels (Fold
increase vs.
vehicle)

Brain 2-AG
Levels (Fold
increase vs.
vehicle)

Reference

15
Nucleus

Accumbens

Significant

increase
~4.5-7 [1]

30
Nucleus

Accumbens

Significant

increase
~4.5-7 [1]

15
Caudate

Putamen

Significant

increase
~4.5-7 [1]

30
Caudate

Putamen

Significant

increase
~4.5-7 [1]

15 Hippocampus
Significant

increase
~4.5-7 [1]

30 Hippocampus
Significant

increase
~4.5-7 [1]

15 Prefrontal Cortex
Significant

increase
~4.5-7 [1]

30 Prefrontal Cortex
Significant

increase
~4.5-7 [1]

Experimental Protocols
Synthesis of JZL195
While a detailed, step-by-step synthesis protocol for JZL195 is not publicly available in the

primary literature, its structure as a 4-nitrophenyl carbamate derivative of a substituted

piperazine suggests a synthetic route involving the reaction of 1-((3-

phenoxyphenyl)methyl)piperazine with 4-nitrophenyl chloroformate. The starting piperazine

derivative can be synthesized via standard organic chemistry methods, likely involving the
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alkylation of piperazine with 1-(bromomethyl)-3-phenoxybenzene. Purification would typically

be achieved through column chromatography.

Competitive Activity-Based Protein Profiling (ABPP)
Objective: To determine the potency and selectivity of JZL195 against serine hydrolases in a

complex proteome.

Materials:

Mouse brain membrane proteome

JZL195

Fluorophosphonate-rhodamine (FP-Rh) probe

SDS-PAGE gels

Fluorescence gel scanner

Protocol:

Prepare mouse brain membrane proteomes by homogenization and ultracentrifugation.

Pre-incubate aliquots of the proteome with varying concentrations of JZL195 for 30 minutes

at 37°C.

Add the broad-spectrum serine hydrolase probe, FP-Rh (typically 1 µM), to each aliquot and

incubate for another 30 minutes at 37°C.

Quench the labeling reaction by adding SDS-PAGE loading buffer.

Separate the proteins by SDS-PAGE.

Visualize the fluorescently labeled serine hydrolases using a gel scanner.

Quantify the fluorescence intensity of the bands corresponding to FAAH and MAGL to

determine the concentration of JZL195 required to inhibit their labeling by FP-Rh, from which
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IC₅₀ values can be calculated. A reduction in fluorescence intensity indicates inhibition by

JZL195.

Substrate Hydrolysis Assays
Objective: To measure the inhibitory effect of JZL195 on the enzymatic activity of FAAH and

MAGL.

Materials:

Recombinant FAAH and MAGL or mouse brain membrane preparations

JZL195

Anandamide (AEA) and 2-arachidonoylglycerol (2-AG) substrates

LC-MS system

Protocol:

Pre-incubate the enzyme source (recombinant enzyme or brain membranes) with varying

concentrations of JZL195 for 30 minutes at 37°C.

Initiate the enzymatic reaction by adding the respective substrate (e.g., 100 µM AEA for

FAAH or 100 µM 2-AG for MAGL).

Allow the reaction to proceed for a defined period.

Quench the reaction, typically by adding a cold organic solvent like acetonitrile.

Extract the lipids.

Quantify the amount of substrate remaining or product formed using LC-MS.

Calculate the percent inhibition at each JZL195 concentration and determine the IC₅₀ value.

In Vivo Cannabinoid Tetrad Test in Mice

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To assess the CB1 receptor-mediated behavioral effects of JZL195. The tetrad

consists of four tests: antinociception, catalepsy, hypomotility, and hypothermia.

Materials:

C57BL/6 mice

JZL195

Vehicle control

Hot plate or tail-immersion apparatus

Bar test apparatus

Open field activity chambers

Rectal thermometer

Protocol:

Administer JZL195 or vehicle intraperitoneally (i.p.) to the mice.

At a specified time post-injection (e.g., 50-60 minutes), perform the following tests in

sequence:

Antinociception (Hot Plate Test): Place the mouse on a hot plate (e.g., 54-58°C) and

measure the latency to a nociceptive response (e.g., paw lick or jump). An increase in

latency indicates analgesia.

Catalepsy (Bar Test): Gently place the mouse's forepaws on a horizontal bar raised

approximately 3-4 cm from the surface. Measure the time the mouse remains immobile.

Immobility for more than 20 seconds is typically considered catalepsy.

Hypomotility (Open Field Test): Place the mouse in an open field arena and record its

locomotor activity (e.g., distance traveled, line crossings) for a set duration (e.g., 5-10

minutes). A decrease in activity indicates hypomotility.
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Hypothermia: Measure the mouse's core body temperature using a rectal probe. A

decrease in temperature indicates hypothermia.

Compare the results from the JZL195-treated group to the vehicle-treated group to

determine the presence and magnitude of cannabinoid-like effects.

Endocannabinoid Extraction and Quantification from
Brain Tissue
Objective: To measure the levels of AEA and 2-AG in the brains of JZL195-treated animals.

Materials:

Mouse brains

Internal standards (deuterated AEA and 2-AG)

Organic solvents (e.g., ethyl acetate/hexane or chloroform/methanol)

Solid-phase extraction (SPE) columns

LC-MS/MS system

Protocol:

Rapidly harvest and freeze the mouse brain following euthanasia at a specific time after

JZL195 administration.

Homogenize the brain tissue in a suitable solvent containing the deuterated internal

standards.

Perform a liquid-liquid extraction to isolate the lipid fraction.

Further purify the lipid extract using SPE to remove interfering substances.

Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.
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Inject the sample into an LC-MS/MS system for the separation and quantification of AEA and

2-AG.

Calculate the concentrations of AEA and 2-AG relative to the internal standards and

normalize to the tissue weight.

Signaling Pathways and Experimental Workflows
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Caption: Endocannabinoid signaling pathway modulated by JZL195.
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Caption: Experimental workflow for the characterization of JZL195.

Conclusion
JZL195 has proven to be a pivotal pharmacological tool that has significantly advanced our

understanding of the endocannabinoid system. Its ability to dually inhibit FAAH and MAGL has

allowed for the exploration of the combined roles of AEA and 2-AG in a manner that was not

possible with selective inhibitors. The data generated from studies using JZL195 have provided

compelling evidence for the synergistic interactions between the two major endocannabinoid

signaling pathways in regulating a variety of physiological and behavioral processes. This in-

depth technical guide serves as a comprehensive resource for researchers utilizing JZL195,

providing the necessary background, quantitative data, and methodological details to facilitate

further investigations into the complex and multifaceted endocannabinoid system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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